![molecular formula C9H14N2O B2505277 [2-(Propan-2-yloxy)pyridin-4-yl]methanamine CAS No. 1016752-74-1](/img/structure/B2505277.png)
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yloxy)pyridin-4-yl]methanamine, also known as 4-((2-hydroxypropyl)methylamino)pyridine, is an organic compound that is commonly used in scientific research and laboratory experiments. It is a derivative of pyridine and is composed of a nitrogen-containing ring with two oxygen atoms and a propan-2-yloxy group. This compound has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Furthermore, its mechanism of action has been studied in detail, and its biochemical and physiological effects have been investigated.
Applications De Recherche Scientifique
Catalytic and Chemical Interactions
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine has been used as a precursor in synthesizing various catalytic and organic compounds. For example, it serves as a starting material in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles undergo C–H bond activation and have been characterized in solid-state, showing potential in catalytic applications with good activity and selectivity (Roffe et al., 2016).
Photocytotoxic Properties
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine derivatives have also been involved in the study of iron(III) complexes, demonstrating significant photocytotoxic properties. Complexes synthesized with this structure have shown potential in cellular imaging and red-light-induced photocytotoxicity, indicating their utility in medical research, particularly in targeted cancer therapy (Basu et al., 2014; Basu et al., 2015).
Chemical Synthesis and Spectra Studies
The compound has been used in the synthesis and characterization of polydentate ligands. Studies have shown that such ligands exhibit changes in photophysical behaviors when exposed to various metal ions, highlighting their potential applications in chemical sensors and photodynamic therapy (Li, 2010).
Selective Detection of Metal Ions
Derivatives of [2-(Propan-2-yloxy)pyridin-4-yl]methanamine have been reported to selectively detect certain metal ions like Hg and Ni. This selective detection is crucial for environmental monitoring and industrial processes, demonstrating the compound's utility in developing sensitive and selective sensors (Aggrwal et al., 2021).
Propriétés
IUPAC Name |
(2-propan-2-yloxypyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPLCOKXAKKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yloxy)pyridin-4-yl]methanamine | |
CAS RN |
1016752-74-1 |
Source


|
| Record name | [2-(propan-2-yloxy)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)
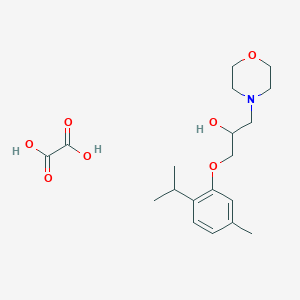
![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
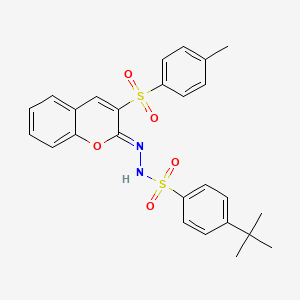
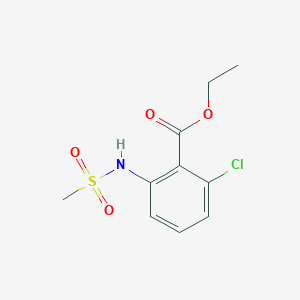
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
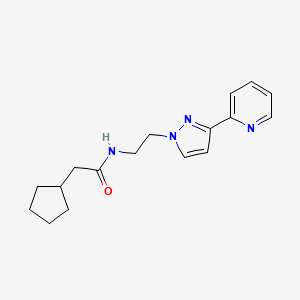
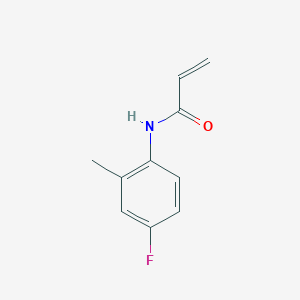
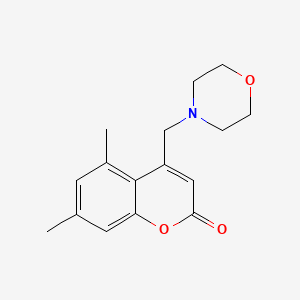
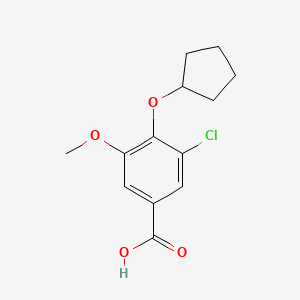
![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)
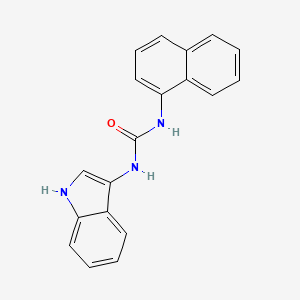
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)